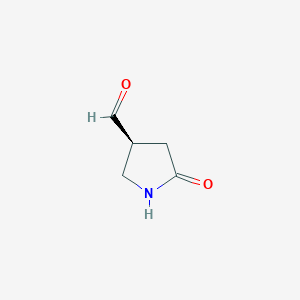
(S)-5-Oxopyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Oxopyrrolidine-3-carbaldehyde is an organic compound with a unique structure that includes a pyrrolidine ring, a ketone group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Oxopyrrolidine-3-carbaldehyde typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the oxidation of (S)-proline derivatives. The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic oxidation of (S)-proline using supported metal catalysts under controlled conditions. This method allows for the efficient production of the compound with high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Oxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: (S)-5-Oxopyrrolidine-3-carboxylic acid.
Reduction: (S)-5-Hydroxypyrrolidine-3-carbaldehyde or (S)-5-Hydroxypyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-5-Oxopyrrolidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (S)-5-Oxopyrrolidine-3-carbaldehyde exerts its effects is primarily through its reactive carbonyl groups. These groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The compound’s ability to undergo various chemical transformations also makes it a versatile intermediate in synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
®-5-Oxopyrrolidine-3-carbaldehyde: The enantiomer of (S)-5-Oxopyrrolidine-3-carbaldehyde, with similar chemical properties but different biological activities.
5-Oxopyrrolidine-2-carbaldehyde: A structural isomer with the aldehyde group at a different position, leading to different reactivity and applications.
Pyrrolidine-3-carboxaldehyde: Lacks the ketone group, resulting in different chemical behavior and uses.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both ketone and aldehyde functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
(3S)-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C5H7NO2/c7-3-4-1-5(8)6-2-4/h3-4H,1-2H2,(H,6,8)/t4-/m0/s1 |
InChI Key |
UCCVKBRTSQNCKG-BYPYZUCNSA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)C=O |
Canonical SMILES |
C1C(CNC1=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4'-Methylphenoxy)methyl]phenylZinc bromide](/img/structure/B14886974.png)
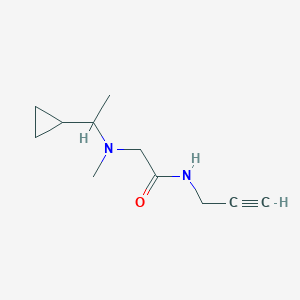
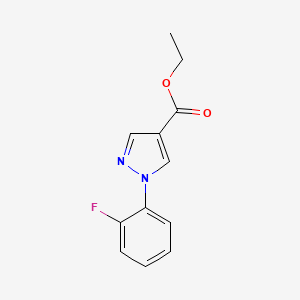
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
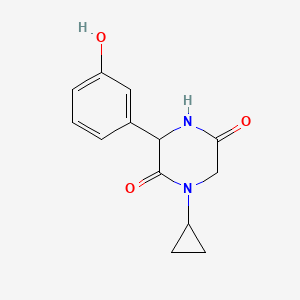
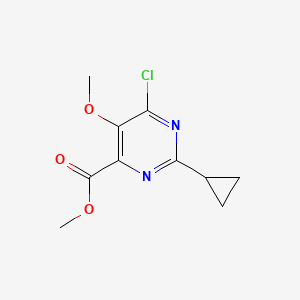
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)
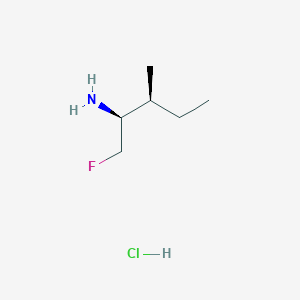
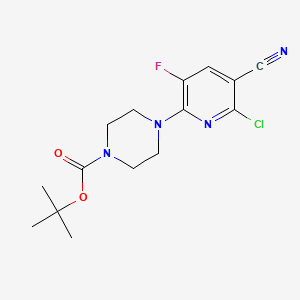
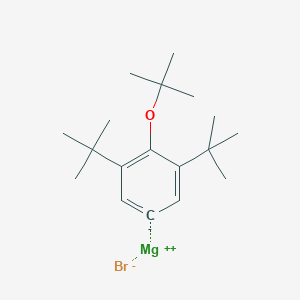

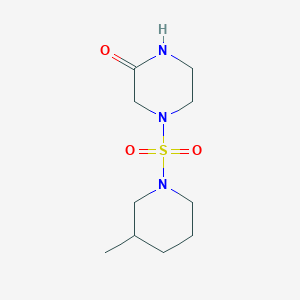
![2-Cyclopropyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B14887063.png)
